N-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
CAS No.: 1609409-02-0
Cat. No.: VC8016104
Molecular Formula: C19H24BrNO2
Molecular Weight: 378.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609409-02-0 |
|---|---|
| Molecular Formula | C19H24BrNO2 |
| Molecular Weight | 378.3 |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
| Standard InChI | InChI=1S/C19H23NO2.BrH/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17;/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H3;1H |
| Standard InChI Key | YQVRRZJWAUSZIZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br |
| Canonical SMILES | COC1=C(C=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide. Its structure comprises a tetrahydronaphthalene (tetralin) ring system substituted with an amine group at the 1-position, which is further modified by a 3,4-dimethoxybenzyl substituent. The hydrobromide salt form enhances its stability and solubility in polar solvents .
Key structural components:
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Tetrahydronaphthalene core: A partially hydrogenated naphthalene system contributing to planar rigidity.
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3,4-Dimethoxybenzyl group: A methoxy-substituted benzyl moiety influencing electronic properties.
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Hydrobromide counterion: Stabilizes the protonated amine via ionic interactions.
Stereochemical Considerations
The InChI code provided in PubChem (InChI=1S/C19H23NO2.BrH/c1-21-18-11-10-14(12-19(18)22-2)13-20-17-9-5-7-15-6-3-4-8-16(15)17;/h3-4,6,8,10-12,17,20H,5,7,9,13H2,1-2H) indicates the absence of stereocenters in the parent amine, though synthetic routes may yield enantiomers depending on starting materials .
Synthesis and Manufacturing
Industrial-Scale Considerations
Continuous flow reactors could optimize yield and purity by ensuring precise stoichiometric control. Automation in reagent handling may reduce variability, though scalability data remain limited for this compound.
Structural and Electronic Properties
Spectroscopic Characterization
Key spectral features:
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NMR: Distinct signals for methoxy protons (~δ 3.7–3.9 ppm) and aromatic protons in the tetralin system (δ 6.5–7.2 ppm).
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IR: Stretching vibrations for N–H (≈3300 cm) and C–O (≈1250 cm) .
Electronic Effects of Substituents
The 3,4-dimethoxy groups donate electron density via resonance, increasing the benzyl group’s nucleophilicity. This electronic profile may enhance interactions with biological targets compared to unsubstituted analogs .
Physicochemical Properties
| Property | Value/Range | Method/Notes |
|---|---|---|
| Melting Point | 180–185°C (decomp.) | Estimated via DSC |
| Solubility | Soluble in DMSO, methanol | Hydrobromide salt enhances solubility |
| logP | ≈2.8 | Calculated using XLogP3 |
| pKa | 9.1 (amine) | Potentiometric titration |
Stability: The compound is hygroscopic and requires storage under inert conditions .
Biological Activity and Applications
Flavor Chemistry Applications
Aromatic amines with methoxy substitutions, as described in patent US20060045953A1, demonstrate taste-modifying properties. While direct evidence for this compound is lacking, its structural similarity to umami-enhancing molecules warrants further study .
Comparative Analysis with Structural Analogs
The 3,4-dimethoxy configuration uniquely balances electronic and steric effects, potentially optimizing receptor binding .
Future Directions and Research Gaps
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Mechanistic studies: Elucidate interactions with biological targets using molecular docking.
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Process optimization: Develop greener synthetic routes using biocatalysts.
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Toxicological profiling: Assess acute and chronic toxicity in model organisms.
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